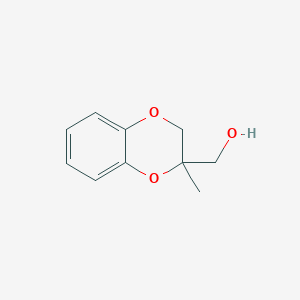![molecular formula C19H21NO5 B2596392 Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate CAS No. 2034495-60-6](/img/structure/B2596392.png)
Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate is an organic compound with a complex structure that includes a benzoate ester and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate typically involves multiple steps. One common method includes the alkylation of a starting material, followed by nitration, reduction, cyclization, chlorination, and successive amination reactions . The specific conditions for each step, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, optimizing reaction conditions to minimize waste and improve yield is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate has several scientific research applications:
Chemistry: It can be used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals or as a component in advanced materials.
Mechanism of Action
The mechanism by which Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding or chemical modification, leading to changes in cellular pathways and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate include:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-24-13-19(23,16-6-4-3-5-7-16)12-20-17(21)14-8-10-15(11-9-14)18(22)25-2/h3-11,23H,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFQNRKELOYBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Fluorophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene](/img/structure/B2596309.png)
![4-[[2-(5,8-Dihydronaphthalen-1-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2596310.png)
![1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2596312.png)

![(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2596314.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide](/img/structure/B2596316.png)
![2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2596317.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2596321.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2596325.png)
![tert-Butyl 3-formyl-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2596327.png)
![4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2596328.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-methoxyacetamide](/img/structure/B2596330.png)
![1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2596331.png)
